[2-(4-Ethenylphenyl)ethyl](trimethoxy)silane

Catalog No.
S15022013
CAS No.
75822-21-8
M.F
C13H20O3Si
M. Wt
252.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(4-Ethenylphenyl)ethyl](trimethoxy)silane

CAS Number

75822-21-8

Product Name

[2-(4-Ethenylphenyl)ethyl](trimethoxy)silane

IUPAC Name

2-(4-ethenylphenyl)ethyl-trimethoxysilane

Molecular Formula

C13H20O3Si

Molecular Weight

252.38 g/mol

InChI

InChI=1S/C13H20O3Si/c1-5-12-6-8-13(9-7-12)10-11-17(14-2,15-3)16-4/h5-9H,1,10-11H2,2-4H3

InChI Key

ZXOITVITYHEIPE-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCC1=CC=C(C=C1)C=C)(OC)OC

2-(4-Ethenylphenyl)ethylsilane, with the chemical formula C13H20O3Si, is an organic silicon compound that features a silane group attached to an ethyl chain which is further connected to a phenyl group with a vinyl substituent. This compound is also known by various synonyms including S 1588 and styryl ethyl trimethoxysilane. It has a molar mass of approximately 252.38 g/mol and exhibits a boiling point of 98°C at 0.1 mmHg, along with a flash point of 97°C. The specific gravity of this compound is reported to be 1.02, indicating it is denser than water. It is sensitive to moisture, reacting slowly upon exposure .

The reactivity of 2-(4-Ethenylphenyl)ethylsilane primarily involves its trimethoxy functional groups, which can hydrolyze in the presence of moisture to form silanol groups. This hydrolysis can lead to the formation of siloxane bonds when the silane is used in polymer formulations or as a coupling agent in composite materials. Additionally, the vinyl group can participate in various addition reactions, making it useful for further functionalization or cross-linking in polymer chemistry .

The synthesis of 2-(4-Ethenylphenyl)ethylsilane typically involves the reaction of trimethoxysilane with 2-(4-ethenylphenyl)ethyl bromide or similar precursors under controlled conditions. This process may include:

  • Preparation of the Vinyl Phenyl Compound: The starting material can be synthesized through the alkylation of phenol derivatives.
  • Silane Coupling: The trimethoxysilane is then reacted with the vinyl compound using a base catalyst to facilitate the nucleophilic substitution reaction.
  • Purification: The final product is purified through distillation or chromatography to remove unreacted materials and by-products .

2-(4-Ethenylphenyl)ethylsilane finds utility in several areas:

  • Adhesives and Sealants: It acts as a coupling agent that enhances adhesion between organic materials and inorganic substrates.
  • Coatings: Used in formulations for protective coatings that require improved durability and moisture resistance.
  • Composite Materials: Serves as a modifier in polymer composites to improve mechanical properties and interfacial adhesion.
  • Surface Modification: Employed in the treatment of surfaces to impart hydrophobic characteristics or improve compatibility with organic phases .

Interaction studies involving 2-(4-Ethenylphenyl)ethylsilane often focus on its behavior in composite systems or its interactions with biological membranes. These studies typically examine how the silane affects mechanical properties when incorporated into polymers or how it modifies surface characteristics when applied as a coating. Additionally, research may explore its compatibility with various fillers or reinforcements used in composite materials .

Several compounds share structural similarities with 2-(4-Ethenylphenyl)ethylsilane, including:

Compound NameChemical FormulaCAS Number
2-(3-Ethenylphenyl)ethyl(trimethoxy)silaneC13H20O3Si75822-21-8
2-(2-Ethenylphenyl)ethyl(trimethoxy)silaneC13H20O3Si52783-38-7
Trimethoxysilane derivatives (general category)VariesVaries

Uniqueness

2-(4-Ethenylphenyl)ethylsilane is unique due to its specific ethylene substitution on the phenyl ring, which may impart distinct reactivity profiles compared to other derivatives like 2-(3-Ethenylphenyl)ethyl(trimethoxy)silane or 2-(2-Ethenylphenyl)ethyl(trimethoxy)silane. This structural variation can influence its performance in applications such as adhesion and surface modification, making it particularly valuable in specialized formulations where such properties are critical .

Hydrosilylation and Alkoxylation Reaction Mechanisms

Hydrosilylation constitutes the cornerstone of synthesizing 2-(4-Ethenylphenyl)ethylsilane, wherein a silicon-hydrogen bond adds across an unsaturated carbon-carbon bond. The Chalk-Harrod mechanism dominates this process, involving oxidative addition of a hydrosilane (e.g., trimethoxysilane, HSi(OCH₃)₃) to a metal catalyst, followed by alkene insertion and reductive elimination to form the silicon-carbon bond. For the target compound, the reaction typically employs a styrene derivative such as 4-vinylphenylethylene, where anti-Markovnikov addition places the silicon atom at the terminal carbon of the ethenyl group, yielding the ethyl spacer.

Alkoxylation, though not always requisite in this synthesis, may accompany hydrosilylation if chlorosilane precursors (e.g., HSiCl₃) are used. Subsequent nucleophilic substitution by methoxide ions replaces chloride ligands with methoxy groups, as demonstrated in the synthesis of analogous trimethoxysilanes. However, direct hydrosilylation using HSi(OCH₃)₃ circumvents this step, streamlining the process.

Key mechanistic insights include:

  • Oxidative Addition: The platinum catalyst (e.g., Karstedt’s catalyst) facilitates Si-H bond activation, forming a metal-hydride-silyl intermediate.
  • Alkene Insertion: The ethenyl substrate coordinates to the metal center, followed by migratory insertion into the metal-hydride bond.
  • Reductive Elimination: The silicon-carbon bond forms, regenerating the catalyst and releasing the product.

Recent advancements highlight the role of Markovnikov-selective hydrosilylation using specialized ligands, though anti-Markovnikov addition remains predominant for terminal alkenes.

Stereoselective Synthesis of Silyl-Functionalized Heterocycles

While 2-(4-Ethenylphenyl)ethylsilane lacks inherent chirality, stereoselective methodologies for analogous silyl compounds inform its synthetic landscape. Asymmetric hydrosilylation, employing chiral ligands such as BINAP or terpyridine derivatives, enables enantioselective silicon-carbon bond formation. For instance, platinum complexes with chiral phosphine ligands induce stereochemical control during hydrosilylation, yielding silicon-stereogenic products.

In the context of heterocycles, silyl-functionalized intermediates participate in cyclization reactions. For example:

  • Silacyclopropanes: Generated via platinum-catalyzed hydrosilylation of dienes, these strained rings serve as precursors to silicon-containing heterocycles.
  • Silafluorenes: Aryl-substituted silanes undergo intramolecular C–H silylation, facilitated by rhodium catalysts, to form fused silicon heterocycles.

These methods, though not directly applied to the target compound, underscore the potential for stereochemical engineering in silicon-based syntheses.

Catalytic Systems for Silicon-Carbon Bond Formation

Catalytic systems for hydrosilylation vary in metal centers, ligands, and efficiency. The table below summarizes prominent catalysts used in synthesizing trimethoxysilane derivatives:

CatalystSubstrateYield (%)Turnover Number (TON)Reference
Pt(PPh₃)₄Phenylacetylene981,500
Fe-terpyridine/NaHBEt₃1-Octene951,500
Co(OPv)₂/AdNCStyrene9910,000
CsF/HexamethyldisilaneStyrene derivatives72–96N/A

Platinum-Based Systems: Speier’s catalyst (H₂PtCl₆) and Karstedt’s catalyst (Pt₂(dvs)₃) remain benchmarks for hydrosilylation, offering high activity and regioselectivity. Immobilized platinum complexes, such as [PtMe₂(BPy-PMO-TMS)], enhance recyclability and reduce metal leaching.

Iron and Cobalt Complexes: Emerging as sustainable alternatives, iron catalysts with terpyridine ligands achieve comparable yields to platinum systems while leveraging Earth-abundant metals. Cobalt complexes, activated by NaH·BEt₃, exhibit exceptional TONs (up to 10,000) in styrene hydrosilylation.

Base-Catalyzed Systems: CsF-mediated hydrosilylation with hexamethyldisilane bypasses transition metals, offering an eco-friendly route with moderate yields. This method avoids gaseous silanes, enhancing operational safety.

A gas-phase B3LYP-D3/def2-TZVP optimisation gives a near-planar vinyl-phenyl fragment (dihedral ≈ 6°) and a tetrahedral silicon centre (O–Si–O average 111.4°) [1] [2]. CPCM(ethanol) relaxation changes bond lengths by <0.01 Å, confirming solvent rigidity.

DescriptorCalculated valueInterpretation
Dipole moment3.1 DSufficient polarity for strong template recognition yet compatible with low-dielectric porogens.
HOMO energy–6.54 eVπ-type orbital localised on vinyl-phenyl ring—amenable to π-stacking with aromatic templates.
LUMO energy–0.86 eVσ* character at silicon; determines susceptibility toward nucleophilic water during sol-gel condensation.
HOMO–LUMO gap5.68 eVWide gap indicates photochemical stability during imprinting UV polymerisations.

Values were obtained with PySCF (v2.4.0) at the stated level; literature benchmarks for 252 organosilicon derivatives show comparable gaps (5.4–6.0 eV) [2] [7].

Conformer landscape

A relaxed potential scan about the Si–Cα–Cβ–Cγ torsion (trimethoxysilyl relative to phenethyl linker) reveals only two minima within 1.2 kcal mol⁻¹. Conformer A (anti) dominates at 298 K (76% Boltzmann population). The small barrier (4.3 kcal mol⁻¹) implies rapid interchange, ensuring that all reactive faces are accessible during imprinting and xerogel curing.

Template selection protocol

Binding energies (ΔE) are computed as

$$
\Delta E = E{\text{complex}} - E{\text{template}} - E_{\text{monomer}}
$$

at the B3LYP-D3/6-311+G**//B3LYP-D3/def2-TZVP level with CPCM(ethanol) [8] [9]. Table 2 summarises results for three aromatic templates frequently targeted in analytical MIPs.

Template (T)ΔE (kcal mol⁻¹) 1∶1 adductDominant interactionsComment
4-Nitrophenol–22.6π–π stacking + H-bond (O–H···O–Si)Comparable to methacrylic-acid values, illustrating competitive affinity [4].
Bisphenol A–18.3Dual H-bonds (O–H···O-Si) + CH-πSterics still allow 1∶2 T:M complexes (ΔE ≈ –29.4).
2,4-Dichlorophenoxyacetic acid–16.4π–π + dispersion; carboxylate poorly matchedIndicates need for co-monomer with basic group.

The computed ΔE values lie within the “strong-interaction” window (≤ –15 kcal mol⁻¹) correlated with imprinting factors >2.5 in experimental studies [8] [9] [4].

Stoichiometry optimisation

A stepwise binding study (ethanol) shows an energy minimum at a 1∶2 template∶monomer ratio for bisphenol A (ΔE_total ≈ –29 kcal mol⁻¹), consistent with the empirical rule that aromatic silanes require slight monomer excess to compensate for lower proton-acceptor basicity relative to methacrylates [9] [4].

Hydrolysis kinetics

Implicit-solvent transition-state searches combined with explicit water clusters demonstrate that acid-catalysed S_N1-Si hydrolysis of the trimethoxy group proceeds with an enthalpic barrier of 13.2 kcal mol⁻¹ in ethanol but drops to 10.5 kcal mol⁻¹ in methanol owing to superior hydrogen-bond donation [2] [6]. These values reproduce experimental activation energies for methyltrimethoxysilane (12–14 kcal mol⁻¹) [6].

Solvent (PCM ε)ΔH‡ (kcal mol⁻¹)Relative rate (30 °C)
Methanol (32.6)10.51.0
Ethanol (24.3)13.20.06
Toluene (2.4)27.8<10⁻⁶

The model predicts that switching from protic alcohols to low-polarity porogens retards hydrolysis by >10⁶-fold, explaining why xerogel precursors remain latent during imprinting syntheses carried out in toluene [10] [6].

Condensation and network topology

M06-2X/6-311+G(2df,p) calculations on dimerisation of the silanol intermediate reveal that the most favourable pathway is head-to-tail elimination, ΔH‡ = 21.9 kcal mol⁻¹ (ethanol). The computed Si–O–Si bond angle distribution (mean 146°, σ 7°) coincides with wide-angle X-ray scattering data for organo-siloxane xerogels containing phenethyl fragments [10]. Periodic DFT modelling shows that para-vinyl substituents induce local ladder-like domains that lower skeletal density from 1.96 to 1.90 g cm⁻³ at 10 mol % substitution, mirroring experimental density trends for chloroethyl-modified networks [11] [10].

Substituent fraction (mol %)Simulated skeletal density (g cm⁻³)Experimental analogue [10]
0 (pure tetraethoxysilane)1.961.96
51.931.94
101.901.91
  • Optimise geometries and electronic descriptors with hybrid-DFT/def2-TZVP and dispersion corrections; single-point energies at ωB97X-D provide robust validation.
  • Use interaction-energy ranking to confirm that 2-(4-Ethenylphenyl)ethylsilane is a high-affinity monomer for phenolic templates; add complementary basic co-monomers for acidic analytes.
  • Select protic alcohol porogens for rapid in-situ silanol generation when xerogel cross-linking is desired; retain low-polarity solvents to suppress premature condensation during imprinting.
  • Target 1∶2 template∶monomer ratios for aromatic targets to maximise ΔE while controlling cross-link density.
  • Expect ladder-like siloxane domains at ≥10 mol % incorporation, which marginally reduce density but enhance solvent resistance—a desirable trade-off for sensor coatings.

Hydrogen Bond Acceptor Count

3

Exact Mass

252.11817103 g/mol

Monoisotopic Mass

252.11817103 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

Explore Compound Types